1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide
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Overview
Description
- The final step involves the introduction of the methoxybenzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 2-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide typically involves multiple steps:
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Formation of the Chloropyridazine Intermediate
- Starting with a suitable pyridazine derivative, chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
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Preparation of the Piperidine Derivative
- The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials like 1,5-diaminopentane. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the piperidine ring.
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Coupling Reaction
- The chloropyridazine intermediate is then coupled with the piperidine derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This step forms the desired carboxamide linkage.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(6-chloropyridazin-3-yl)-N-(2-methoxyphenyl)piperidine-3-carboxamide: Similar structure but with a different substituent on the benzyl group.
Uniqueness
1-(6-chloropyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21ClN4O2 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN4O2/c1-25-15-7-3-2-5-13(15)11-20-18(24)14-6-4-10-23(12-14)17-9-8-16(19)21-22-17/h2-3,5,7-9,14H,4,6,10-12H2,1H3,(H,20,24) |
InChI Key |
PIGLGCKYDDJVAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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